2-Bromo-6-chloro-4-iodoaniline
Description
Significance of Polyhalogenated Anilines as Pivotal Synthetic Intermediates and Functional Building Blocks in Contemporary Organic Chemistry
Polyhalogenated anilines are a class of aromatic compounds that feature an aniline (B41778) core substituted with multiple halogen atoms. These molecules have emerged as exceptionally valuable building blocks in modern organic chemistry. Their significance stems from the unique reactivity conferred by the presence of different halogens on the aromatic ring. Each halogen (fluorine, chlorine, bromine, iodine) exhibits distinct electronic and steric properties, allowing for regioselective functionalization through a variety of cross-coupling reactions. This differential reactivity enables chemists to introduce a wide array of substituents sequentially, making polyhalogenated anilines pivotal intermediates for the construction of complex molecular architectures. acs.org
These compounds serve as precursors for a diverse range of molecules, including pharmaceuticals, agrochemicals, and advanced materials. smolecule.comresearchgate.net The ability to use them as versatile aryl group donors addresses shortcomings of traditional transition-metal-catalyzed methods, particularly for creating poly-substituted products that would otherwise be challenging to access. acs.org The strategic placement of halogens allows for controlled, stepwise modifications, providing a modular approach to synthesizing highly functionalized aromatic systems.
Research Landscape and Specific Academic Interest in 2-Bromo-6-chloro-4-iodoaniline
The research landscape for polyhalogenated anilines is vibrant, with a particular focus on molecules that offer multiple sites for selective chemical modification. This compound is a compound of specific academic interest due to its unique substitution pattern. It possesses three different halogen atoms—bromine, chlorine, and iodine—each with a distinct propensity to participate in cross-coupling reactions.
The reactivity of aryl halides in common palladium-catalyzed reactions typically follows the order: I > Br > Cl. This hierarchy allows for selective reactions at the C-I bond, followed by the C-Br bond, and finally the C-Cl bond, by carefully tuning reaction conditions. This feature makes this compound an ideal substrate for synthesizing trisubstituted aniline derivatives in a controlled manner. Its utility is recognized in its application as a precursor for creating more complex molecules for potential use in medicinal chemistry and materials science. smolecule.com For instance, it has been used in the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) through a deamination reaction, highlighting its role as a scaffold for generating other polysubstituted benzene (B151609) derivatives. acs.org
Methodological and Theoretical Frameworks for Investigating Complex Haloaromatic Systems
The investigation of complex haloaromatic systems like this compound relies on a combination of advanced experimental and computational methodologies.
Experimental Frameworks:
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural elucidation and characterization of these compounds and their reaction products. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For example, studies on related dihaloanilines reveal weak intermolecular forces such as N—H···N, N—H···I, and N—H···Cl interactions that stabilize the crystal lattice. researchgate.net
Cross-Coupling Reaction Optimization: Methodological approaches involve the systematic screening of catalysts (e.g., palladium complexes), ligands, bases, and solvents to achieve high efficiency and regioselectivity in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. acs.orgresearchgate.net
Theoretical Frameworks:
Density Functional Theory (DFT): Computational modeling using DFT is employed to predict molecular geometries, electronic properties, and reaction mechanisms. researchgate.net These calculations can help elucidate the regioselectivity of electrophilic substitutions or predict the most favorable sites for cross-coupling reactions by analyzing parameters like Fukui indices and electrostatic potential maps.
Abductive Research Processes: For more complex systems-level understanding, methodological frameworks are used to bridge empirical observations with theoretical explanations, moving from descriptive findings to analytical and explanatory models of reactivity and function. utupub.fi
Scope and Research Objectives Pertaining to this compound Studies
The primary research objective concerning this compound is to exploit its differential halogen reactivity for the efficient and selective synthesis of polysubstituted aromatic compounds. Key research goals include:
Developing Selective Cross-Coupling Protocols: A major focus is the development of robust and highly selective palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) that can discriminate between the iodo, bromo, and chloro substituents. acs.orgwikipedia.orgd-nb.info
Synthesis of Novel Heterocycles: Utilizing the aniline functionality and the reactive halogen sites to construct novel heterocyclic scaffolds, which are prevalent in biologically active molecules. researchgate.netrsc.org
Application in Materials Science: Exploring the use of this compound and its derivatives as building blocks for functional organic materials, where the heavy atoms can influence properties like phosphorescence or charge transport. smolecule.combldpharm.com
Elucidation of Reaction Mechanisms: Investigating the intricate mechanisms of sequential, site-selective reactions on the polyhalogenated ring to provide a deeper understanding that can guide future synthetic strategies. researchgate.net
Compound Data
Below are tables detailing the properties and identifiers for the chemical compounds mentioned in this article.
Table 1: Compound Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₆H₄BrClIN | 332.36 | White to Yellow Solid | 75-76 |
| 2-Chloro-4-iodoaniline | C₆H₅ClIN | 253.47 | Colorless block crystals | Not specified |
| 2-Bromo-6-chloro-4-nitroaniline | C₆H₄BrClN₂O₂ | 251.46 | Not specified | Not specified |
| 1-Bromo-3-chloro-5-iodobenzene | C₆H₃BrClI | 317.35 | White needle crystal | Not specified |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 |
InChI Key |
RROMKVPOEWLGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Chloro 4 Iodoaniline and Analogues
Retrosynthetic Strategies for Multi-Halogenated Aniline (B41778) Derivatives
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For a molecule like 2-bromo-6-chloro-4-iodoaniline, this process is heavily influenced by the nature and position of the three different halogen atoms.
The disconnection of carbon-halogen bonds in the retrosynthetic analysis of this compound must consider the relative reactivity of the halogens and the directing effects of the amino group. The amino group is a powerful ortho-, para-director and a strong activator for electrophilic aromatic substitution. This inherent reactivity often leads to challenges such as polyhalogenation and lack of regioselectivity. derpharmachemica.com
A primary disconnection strategy would involve removing the halogens one by one. The order of disconnection is crucial. Given the high reactivity of anilines, direct halogenation is often performed on a less reactive, protected precursor, such as an acetanilide (B955). Therefore, the first retrosynthetic step is often the disconnection of the protecting group to reveal the free aniline.
Following this, the C-I, C-Br, and C-Cl bonds are disconnected. The lability of the C-I bond often makes it the last halogen to be introduced in the forward synthesis, and thus the first to be disconnected in the retrosynthesis. This leads to a 2-bromo-6-chloroaniline (B1281334) precursor. Subsequent disconnections of the C-Br and C-Cl bonds would lead to simpler aniline or nitrobenzene (B124822) precursors.
The key to a successful synthesis of a multi-halogenated aniline is controlling the precise position of each halogen. This regiocontrol is achieved through the strategic selection of starting materials where existing substituents direct the incoming electrophiles to the desired positions.
A potential retrosynthetic pathway is illustrated below:
Retrosynthetic Analysis of this compound
Target: this compound
Disconnection 1 (Iodination): Leads to 2-bromo-6-chloroaniline. This is a logical step as selective iodination can be the final step.
Disconnection 2 (Bromination): Leads to 2-chloroaniline (B154045). The amino group directs ortho-, para-, so obtaining the 2,6-disubstituted product requires specific conditions or a blocking group strategy.
Disconnection 3 (Chlorination/Starting Material): Leads to aniline. Direct chlorination of aniline is often problematic, suggesting that a precursor like 2-chloro-4-nitroaniline, which can be reduced, might be a more strategic starting point. chemicalbook.com
Classical and Established Synthetic Approaches to Polyhalogenated Anilines
The forward synthesis of polyhalogenated anilines relies on a series of electrophilic aromatic substitution reactions, often with the need for protecting groups to control reactivity and selectivity.
The strong activating nature of the amino group makes anilines highly susceptible to electrophilic halogenation. nih.gov However, this high reactivity can be a double-edged sword, often resulting in multiple halogenations and mixtures of isomers. derpharmachemica.com Directing the halogenation to specific positions is paramount.
Reagents like iodine monochloride (ICl) are effective for the iodination of aromatic rings. brainly.com ICl is a polarized molecule where the iodine atom is the electrophilic center, facilitating its attack on the electron-rich aniline ring. brainly.com The regioselectivity of this reaction is governed by the existing substituents on the aniline ring. For instance, in a para-substituted aniline, iodination will typically occur at the ortho position. The choice of solvent and the presence of catalysts can also influence the outcome of the reaction. niscpr.res.innih.gov Studies have shown that a variety of iodine-donating reagents can be used for the successful iodination of aromatic compounds. nih.gov
For the synthesis of this compound, a potential final step could involve the iodination of 2-bromo-6-chloroaniline using ICl. The existing bromine and chlorine atoms would sterically hinder the ortho positions to some extent, and the para-position relative to the amino group would be activated, favoring the introduction of iodine at C4.
| Starting Material | Halogenating Agent | Major Product | Reference |
|---|---|---|---|
| p-Toluidine | Iodine Monochloride (ICl) | 4-Methyl-2-iodoaniline | niscpr.res.in |
| 2-Chloroaniline | N-Bromosuccinimide (NBS) | 4-Bromo-2-chloroaniline | derpharmachemica.com |
| 2,5-Dichloroaniline | Iodine/Ag₂SO₄ | 2,5-Dichloro-4-iodoaniline | nih.gov |
To control the powerful activating effect of the amino group and prevent over-halogenation, the amine is often temporarily protected. quimicaorganica.org A common protecting group is the acetyl group, which transforms the amine into an acetanilide. The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group. This moderation allows for more controlled, stepwise halogenation. quimicaorganica.org
The general sequence involves:
Protection: The starting aniline is reacted with a reagent like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetanilide.
Halogenation: The acetanilide is then subjected to one or more halogenation steps. The bulkier acetamido group can also provide steric hindrance that favors halogenation at the para position.
Deprotection: After the desired halogens are in place, the acetyl group is removed, typically by acid or base hydrolysis, to regenerate the aniline. masterorganicchemistry.comhighfine.com
This protection-deprotection strategy is a cornerstone of aniline chemistry and is indispensable for the synthesis of complex, polyhalogenated targets like this compound. For example, one could start with 2-chloroacetanilide, brominate it at the para-position (C4), then iodinate it at the other ortho-position (C6), and finally deprotect the amide to yield the target compound, though controlling the second halogenation's regiochemistry would be challenging. A more likely route would involve sequential halogenations on a protected aniline, carefully chosen to direct the incoming halogens to the correct positions before deprotection. acs.orgfishersci.co.uk
| Step | Reagents | Purpose | General Yield | Reference |
|---|---|---|---|---|
| Protection (Acetylation) | Acetic Anhydride/Pyridine | Reduce activating effect of NH₂ | High | quimicaorganica.org |
| Protection (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Form a carbamate (B1207046) for controlled reaction | High | masterorganicchemistry.comfishersci.co.uk |
| Deprotection (Acetanilide) | Aqueous HCl or NaOH, heat | Regenerate the free amine | Good to High | quimicaorganica.org |
| Deprotection (Boc) | Trifluoroacetic Acid (TFA) or HCl | Remove Boc group under acidic conditions | High | masterorganicchemistry.comfishersci.co.uk |
Aromatic Nitration Followed by Nitro Group Reduction
A common and well-established method for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. youtube.comyoutube.combeilstein-journals.org This two-step sequence involves the initial nitration of an aromatic ring, followed by the reduction of the nitro group to an amine.
The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. youtube.com It typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. youtube.com The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of a polysubstituted aniline like this compound, a pre-existing halogenated benzene (B151609) derivative would undergo nitration. The position of the incoming nitro group would be directed by the ortho- and para-directing effects of the halogens.
Once the nitroaromatic compound is obtained, the nitro group is reduced to a primary amine. A variety of reducing agents can be employed for this transformation. youtube.comyoutube.com Common methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.comyoutube.com
Metal/Acid Reduction: A widely used and often milder method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid, typically hydrochloric acid (HCl). youtube.com The Béchamp reduction, using iron and hydrochloric acid, is a classic example. researchgate.net
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. beilstein-journals.org For instance, certain conditions can selectively reduce a nitro group in the presence of other reducible functionalities. researchgate.net
A synthetic route to an analogue, 2-bromo-6-chloro-4-nitroaniline, involves the bromination of 2-chloro-4-nitroaniline. chemicalbook.com This nitroaniline can then be reduced to the corresponding diamine.
Sandmeyer Reactions for Halogen Introduction from Diazonium Salts
The Sandmeyer reaction is a versatile and powerful tool in organic synthesis for the introduction of a wide range of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. tutorchase.comnumberanalytics.comwikipedia.org This method is particularly useful for synthesizing aryl halides that are not easily accessible through direct halogenation. tutorchase.com
The reaction proceeds in two main steps:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. tutorchase.com
Substitution: The resulting diazonium salt is then treated with a copper(I) halide (CuX, where X = Cl, Br, or I) to replace the diazonium group (-N₂⁺) with the corresponding halogen. numberanalytics.comwikipedia.org
The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) halide to yield the aryl halide and regenerate the copper(I) catalyst. wikipedia.org
This method offers several advantages, including high yields and mild reaction conditions compared to direct halogenation methods, which may require harsh conditions and can lead to side products. tutorchase.com The versatility of the Sandmeyer reaction allows for the introduction of not only halogens but also other functional groups like cyano (-CN) and hydroxyl (-OH) groups. tutorchase.comwikipedia.org For the synthesis of a trihalogenated aniline like this compound, a dihaloaniline could be diazotized and then subjected to a Sandmeyer reaction to introduce the third halogen. For example, starting from a bromo-chloro-aniline, a Sandmeyer reaction could be used to introduce the iodine atom.
An improved method for the deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954), a related compound, has been reported using isoamyl nitrite in N,N-dimethylformamide, resulting in high yields of 1-bromo-3-chloro-5-iodobenzene (B84608). researchgate.net
Modern and Advanced Synthetic Protocols for this compound Construction
Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions that have revolutionized the formation of carbon-heteroatom bonds, including the crucial C-N bond in anilines.
Metal-Catalyzed Amination of Polyhalogenated Arenes
The direct amination of aryl halides provides a more convergent approach to substituted anilines compared to the classical nitration-reduction sequence. Palladium and copper-catalyzed reactions are at the forefront of this methodology.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle is generally understood to involve:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) species. wikipedia.org
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex and is subsequently deprotonated by the base to form an amido complex.
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst. wikipedia.org
The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reductive elimination step. wikipedia.org For polyhalogenated arenes, regioselectivity can be a challenge, but it can often be controlled by the relative reactivity of the different carbon-halogen bonds (C-I > C-Br > C-Cl). nih.gov
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern Ullmann-type reactions have been developed that utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org The mechanism of the Ullmann amination is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
The table below summarizes key features of these two important amination reactions.
| Feature | Buchwald-Hartwig Amination | Ullmann-Type Amination |
| Catalyst | Palladium(0) | Copper(I) or Copper(II) |
| Ligands | Phosphines (often bulky and electron-rich) | Diamines, amino acids, acetylacetonates |
| Reaction Conditions | Generally milder than traditional Ullmann | Traditionally harsh, modern methods are milder |
| Substrate Scope | Very broad (aryl bromides, chlorides, iodides, triflates) | Primarily aryl iodides and bromides |
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, have experienced a resurgence with the development of new catalyst systems that operate under milder conditions. researchgate.net These reactions provide a valuable alternative to palladium-catalyzed methods. mdpi.com The use of ligands such as 1,10-phenanthroline (B135089) and various amino acids can significantly accelerate the reaction and improve yields. researchgate.net
The general mechanism for copper-catalyzed amination is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. rsc.org
Recent advancements have focused on developing more efficient and user-friendly protocols. For instance, the use of copper iodide (CuI) with ethylene (B1197577) glycol as a ligand in 2-propanol has been shown to be effective for the amination of aryl iodides, even under an air atmosphere. researchgate.net This demonstrates the increasing practicality of copper-catalyzed methods for the synthesis of aryl amines.
Metal-Free Approaches to Primary Polyhalogenated Arylamines from Arylboronic Acids
While transition metal-catalyzed methods are powerful, the potential for metal contamination in the final product can be a concern, particularly in the pharmaceutical industry. nih.gov This has driven the development of metal-free synthetic routes.
A significant breakthrough in this area is the direct amination of arylboronic acids to produce primary arylamines. nih.govorganic-chemistry.orgscispace.com This method addresses a long-standing challenge in synthetic chemistry. nih.gov One such approach utilizes O-(2,4-dinitrophenyl)hydroxylamine as the aminating agent. organic-chemistry.org The reaction is believed to proceed through a 1,2-aryl migration mechanism under mild conditions. organic-chemistry.org
Key advantages of this metal-free amination include:
Avoidance of Metal Contamination: The absence of a transition metal catalyst simplifies purification and eliminates concerns about metal residues. nih.gov
Compatibility with Halogenated Substrates: The method is particularly well-suited for the synthesis of halogenated anilines, as it avoids the competing cross-coupling side reactions that can occur under transition metal catalysis. nih.govscispace.com
Operational Simplicity: The reaction is often straightforward to perform and can be scaled up to produce gram quantities of the desired aniline. nih.govorganic-chemistry.orgscispace.com
This approach represents a significant step forward in the synthesis of structurally diverse primary arylamines, including complex polyhalogenated structures like this compound, by providing a practical and metal-free alternative to traditional methods.
Functionalization of Polyhalogenated Precursors via Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique overcomes the limitations of classical electrophilic aromatic substitution, where mixtures of ortho- and para-substituted products are common. wikipedia.org In the context of synthesizing complex molecules like this compound, DoM allows for the precise introduction of substituents at positions ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org
The process begins with an aromatic compound bearing a DMG, which is a functional group containing a heteroatom (typically oxygen or nitrogen). wikipedia.org This group chelates to an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orguvm.edu This interaction positions the lithium agent to selectively deprotonate a nearby ortho-proton, creating a highly nucleophilic aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to install a new substituent exclusively at that ortho-position. organic-chemistry.org
For polyhalogenated aniline precursors, the amino group itself, or more commonly a protected form of it, serves as the DMG. Protecting groups like pivaloyl (Piv) or tert-butoxycarbonyl (Boc) are frequently used as they are effective DMGs. uvm.edu For instance, an N-pivaloyl-protected dihaloaniline can be subjected to DoM to introduce a third substituent. The choice of the organolithium reagent and reaction conditions is critical; for example, weaker DMGs like a Boc-protected amine may require a more reactive reagent like t-BuLi to achieve efficient lithiation. uvm.edu
The table below illustrates hypothetical applications of DoM for the functionalization of dihaloaniline precursors, which is a key conceptual step toward the synthesis of trihalogenated anilines.
Table 1: Directed Ortho-Metalation (DoM) Strategies for Dihaloaniline Derivatives
| Precursor | Directing Metalation Group (DMG) | Reagent | Electrophile (E+) | Product |
|---|---|---|---|---|
| 2,4-Dichloroaniline | Pivaloyl (-NHPiv) | n-BuLi | I₂ | N-(2,4-dichloro-6-iodophenyl)pivalamide |
| 2-Bromo-4-chloroaniline | Carbamate (-NHBoc) | t-BuLi | Br₂ | tert-butyl (2,6-dibromo-4-chlorophenyl)carbamate |
This table is illustrative and presents potential synthetic pathways based on established DoM principles.
Oxidative Aromatization and Regioselective Functionalization Techniques
Modern organic synthesis provides alternative routes to highly substituted anilines through methods that build the aromatic ring itself or functionalize it in later stages. Oxidative aromatization is one such powerful technique. This approach often starts with non-aromatic, cyclic precursors like cyclohexanones, which can be easily substituted at various positions using well-established ketone chemistry. oup.comoup.com
The strategy involves the condensation of a substituted cyclohexanone (B45756) with a nitrogen source, such as ammonia (B1221849) or hydrazine, to form an intermediate like an enamine or an azine. oup.comoup.com This intermediate is then subjected to an oxidative dehydrogenation process to form the fully aromatic aniline ring. oup.com This method allows for the synthesis of aniline derivatives with substitution patterns that are difficult to achieve through traditional electrophilic substitution on the aromatic ring. oup.comoup.com Palladium-based nanoparticle catalysts have been shown to be effective for this transformation, and aerobic oxidation (using O₂ as the terminal oxidant) represents an environmentally favorable approach. oup.com
Regioselective functionalization can also be achieved on the aniline core itself through various transition-metal-catalyzed C-H activation reactions. researchgate.net These methods allow for the direct introduction of functional groups at specific C-H bonds, guided by the electronic properties of the ring or by a directing group. While ortho-functionalization is common, methods for meta and para-selective C-H functionalization of anilides have also been developed, offering complementary strategies to DoM. researchgate.net
Table 2: Conceptual Comparison of Aromatization and Functionalization Techniques
| Technique | Starting Material | Key Transformation | Regiocontrol | Typical Products |
|---|---|---|---|---|
| Oxidative Aromatization | Substituted Cyclohexanone | Condensation followed by Dehydrogenation | Based on precursor substitution | Substituted Primary Anilines oup.comoup.com |
Purification and Isolation Methodologies for Polyhalogenated Aniline Synthesis Research
The synthesis of polyhalogenated anilines like this compound invariably produces a mixture containing the desired product, unreacted starting materials, and various side products. The effective purification and isolation of the target compound are therefore critical steps to obtain a substance of high purity for subsequent use or characterization. atlanchimpharma.com Given the structural similarities between the components in the crude reaction mixture, a combination of techniques is often necessary.
Standard purification methods include:
Liquid-Liquid Extraction: This is often the first step to separate the organic products from inorganic salts and other aqueous-soluble impurities.
Crystallization: If the target compound is a solid, crystallization from an appropriate solvent system can be a highly effective method for purification, often yielding material of very high purity.
Column Chromatography: This is one of the most versatile and widely used techniques for separating organic compounds. doubtnut.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (solvent system), components of the mixture can be separated based on their differential adsorption. Both normal-phase and reversed-phase chromatography can be employed. atlanchimpharma.com
For challenging separations, more advanced techniques may be required:
Semi-preparative High-Performance Liquid Chromatography (HPLC): When other methods fail to provide adequate separation, semi-preparative HPLC offers higher resolution and is capable of separating closely related isomers or impurities. atlanchimpharma.com
Forced Degradation: In some cases, impurities can be selectively reacted or degraded under specific conditions to facilitate their removal from the desired product. atlanchimpharma.com
The final purity of the isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC. atlanchimpharma.com
Table 3: Overview of Purification Techniques for Polyhalogenated Anilines
| Method | Principle of Separation | Application | Advantages | Limitations |
|---|---|---|---|---|
| Crystallization | Differential solubility | Purification of solid products | Can yield very high purity; scalable | Not applicable to oils or highly soluble compounds |
| Column Chromatography | Differential adsorption to a stationary phase | General purpose separation of mixtures doubtnut.com | Highly versatile; applicable to most organic compounds | Can be time-consuming and solvent-intensive |
| Semi-preparative HPLC | High-resolution differential partitioning between mobile and stationary phases | Separation of difficult mixtures, isomers atlanchimpharma.com | Excellent separation power | Limited sample capacity; expensive |
Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloro 4 Iodoaniline
Differential Reactivity of Halogen Substituents in Complex Reaction Environments
The chemical behavior of 2-bromo-6-chloro-4-iodoaniline is dominated by the interplay between the electron-donating amino group and the electron-withdrawing, ortho, para-directing halogen substituents. This unique electronic arrangement provides a platform for investigating regioselectivity and site-specific functionalization in a variety of reaction types.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the regiochemical outcome of further substitution is governed by the powerful activating and directing effects of the amino (-NH₂) group, modulated by the steric and electronic influence of the existing halogens.
The -NH₂ group is a strong activating group and directs incoming electrophiles to the positions ortho and para relative to it. In this molecule, the ortho positions (C2 and C6) and the para position (C4) are already substituted with bromine, chlorine, and iodine, respectively. This leaves the meta positions (C3 and C5) as the only available sites for substitution.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |
| -Br | C2 | Deactivating (Inductive) | Ortho, Para |
| -I | C4 | Deactivating (Inductive) | Ortho, Para |
| -Cl | C6 | Deactivating (Inductive) | Ortho, Para |
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace aryl halides with nucleophiles. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
For this compound, the potential for SNAr is severely limited. The primary reason is the presence of the strongly electron-donating amino group, which increases the electron density of the aromatic ring and destabilizes the carbanionic intermediate required for the SNAr mechanism. libretexts.org While halogens are inductively electron-withdrawing, their effect is not potent enough to overcome the deactivating effect of the amino group for this reaction type. Consequently, this compound is generally inert to typical SNAr conditions, making direct displacement of its halogen atoms by common nucleophiles a challenging and low-yielding process.
The most significant and synthetically valuable aspect of this compound is the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This selectivity is a direct consequence of the disparity in bond dissociation energies (BDE) for the C-X bonds, which follows the trend C-I < C-Br < C-Cl. This hierarchy allows for the selective functionalization of the more reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond, often under increasingly vigorous reaction conditions. nih.govprinceton.edu
The carbon-iodine bond is the longest and weakest of the three carbon-halogen bonds in the molecule, making it the most susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This is the crucial first step in many cross-coupling cycles. princeton.edu
The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of this selectivity. mdpi.com When this compound is subjected to typical Sonogashira conditions—employing a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine)—the reaction occurs exclusively at the C-I bond. researchgate.netbeilstein-journals.org The milder conditions required for this transformation leave the more robust C-Br and C-Cl bonds intact, allowing for the isolation of a 4-alkynyl-2-bromo-6-chloroaniline derivative.
Once the iodo position has been functionalized, the C-Br bond becomes the most reactive site for a subsequent cross-coupling reaction. Activating the C-Br bond for oxidative addition typically requires more forcing conditions than for the C-I bond. This may involve higher reaction temperatures, stronger bases, or the use of more electron-rich and sterically hindered phosphine (B1218219) ligands on the palladium catalyst, which can facilitate the cleavage of the stronger C-Br bond. nih.govacs.org
The C-Cl bond is the least reactive site. Aryl chlorides are notoriously unreactive in cross-coupling reactions due to the high strength of the C-Cl bond. acs.org Their participation in cross-coupling reactions necessitates highly specialized catalytic systems, often involving bulky, electron-rich phosphine ligands (like X-Phos), N-heterocyclic carbene (NHC) ligands, or nickel-based catalysts, along with higher temperatures. mdpi.comacs.org This conditional reactivity is key to achieving controlled, site-selective functionalization.
The well-defined reactivity hierarchy (I > Br > Cl) enables powerful synthetic strategies known as sequential or orthogonal cross-coupling. nih.gov This approach allows for the introduction of three different substituents onto the aromatic ring in a controlled, stepwise manner, starting from the single precursor, this compound.
A typical sequence might involve:
A Sonogashira or Suzuki coupling at the C4-I position under mild palladium catalysis.
A second, different cross-coupling reaction (e.g., Suzuki, Heck, or Stille) at the C2-Br position using a more active catalyst system or higher temperatures.
A final coupling reaction, such as a Buchwald-Hartwig amination or cyanation, at the C6-Cl position under the most forcing conditions.
This methodology provides a reliable and flexible route to constructing highly complex and precisely substituted aniline (B41778) derivatives, which are valuable intermediates in medicinal chemistry and materials science. aablocks.com
Table 2: Representative Conditions for Sequential Cross-Coupling
| Step | Target Bond | Reaction Type | Catalyst System (Example) | Conditions (Example) |
|---|---|---|---|---|
| 1 | C-I | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Room Temp to 50 °C |
| 2 | C-Br | Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 80-110 °C |
| 3 | C-Cl | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | >110 °C |
Halogen-Directed Selectivity in Metal-Mediated Cross-Coupling Reactions
Reactivity of the Amine Functionality
The primary amino group in this compound is a key handle for a variety of chemical modifications. Its nucleophilicity and ability to be converted into a diazonium salt are central to its synthetic utility.
Derivatization Studies: N-Alkylation and N-Acylation
The nitrogen atom of this compound, like other anilines, possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily undergo N-alkylation and N-acylation reactions. msu.edu The reaction with alkyl halides, typically in the presence of a base to neutralize the resulting hydrohalic acid, leads to the formation of secondary and tertiary amines. mnstate.edu Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides.
These derivatizations are not only fundamentally important but also serve as crucial steps in more complex synthetic sequences. For instance, the introduction of an N-acyl group can serve as a protecting group, modulating the reactivity of the aromatic ring towards electrophilic substitution. wikipedia.org Furthermore, N-alkylation introduces substituents that can be pivotal for subsequent intramolecular cyclization reactions. nih.gov An unexpected rearrangement of 2-bromoaniline (B46623) has been observed under certain biphasic alkylation conditions, where the bromine atom migrates from the ortho to the para position. nih.gov This highlights the potential for complex reactivity in sterically hindered haloanilines.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Anilines
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| Aniline Derivative | Alkyl Halide (e.g., R-Br) | N-Alkylated Aniline | Base (e.g., NaHCO3, K2CO3) |
| Aniline Derivative | Acyl Chloride (e.g., R-COCl) | N-Acylated Aniline (Amide) | Base (e.g., Pyridine) |
| Aniline Derivative | Acid Anhydride (B1165640) (e.g., (RCO)2O) | N-Acylated Aniline (Amide) | - |
This table presents generalized reaction types for aniline derivatives, which are applicable to this compound.
Diazotization Chemistry and its Subsequent Transformations
One of the most versatile transformations of primary aromatic amines is diazotization, which involves the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.org The resulting diazonium group of 2-bromo-6-chloro-4-iodobenzenediazonium salt can then be replaced by a wide variety of substituents through Sandmeyer-type reactions. chemicalbook.comambeed.comgoogle.com
A particularly useful subsequent transformation is reductive deamination, where the diazonium group is replaced by a hydrogen atom. This two-step sequence effectively removes the amino group from the aromatic ring. An improved method for the reductive deamination of the related 4-bromo-2-chloro-6-iodoaniline (B12088954) using isoamyl nitrite in N,N-dimethylformamide has been reported to give high yields of the corresponding 1-bromo-3-chloro-5-iodobenzene (B84608). researchgate.netacs.orgacs.orgsmolecule.comed.gov This approach is advantageous as it often simplifies purification and can be performed on a microscale. acs.orgacs.orged.gov
The diazotization of dihalogenated anilines in concentrated sulfuric acid has been shown to sometimes lead to isomerization products, where a halogen atom shifts its position on the aromatic ring. dergipark.org.tr For example, studies on 2,4-dihaloanilines have revealed 1,2- and 1,3-shifts of chlorine and bromine atoms. dergipark.org.tr
Table 2: Diazotization and Subsequent Transformations
| Starting Material | Reagents | Key Intermediate | Product Type |
| This compound | NaNO2, HCl (aq) | 2-Bromo-6-chloro-4-iodobenzenediazonium chloride | Diazonium Salt |
| Diazonium Salt | CuCl/HCl | 1-Bromo-2,3-dichloro-5-iodobenzene (potential isomer) | Aryl Chloride |
| Diazonium Salt | CuBr/HBr | 1,3-Dibromo-2-chloro-5-iodobenzene (potential isomer) | Aryl Bromide |
| Diazonium Salt | KI | 1-Bromo-2-chloro-3,5-diiodobenzene (potential isomer) | Aryl Iodide |
| This compound | Isoamyl nitrite, DMF | - | 1-Bromo-3-chloro-5-iodobenzene (Reductive Deamination) |
This table illustrates potential products based on known diazotization chemistry of haloanilines. The formation of specific isomers can be influenced by reaction conditions.
Condensation Reactions for Heterocyclic Ring Formation
The amine functionality of this compound can participate in condensation reactions with carbonyl compounds or their equivalents to construct various heterocyclic rings. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of privileged scaffolds. For instance, the reaction of anilines with α-diketones, catalyzed by palladium, can lead to the formation of 2,3-disubstituted indoles. researchgate.net
A significant application is in the synthesis of quinazolines and quinazolinones. The condensation of anilines with various building blocks is a common strategy. For example, 2-aminobenzamides can be cyclized to form quinazolinones. researchgate.net Copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime has been shown to produce spirotetrahydroquinoline derivatives. beilstein-journals.org While direct examples with this compound are not prevalent in the searched literature, the general reactivity patterns of anilines suggest its suitability as a substrate in such cyclization strategies. The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a related structure, has been achieved from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate, showcasing the construction of the quinazolinone core. google.com
Intramolecular Cyclization and Rearrangement Pathways
Derivatives of this compound are valuable precursors for constructing fused heterocyclic systems through intramolecular cyclization reactions. The strategic placement of the halogens can influence the regioselectivity of these cyclizations and potentially lead to interesting rearrangement phenomena.
Formation of Fused Ring Systems (e.g., indoles, quinolines)
The synthesis of indoles and quinolines often relies on the cyclization of suitably substituted anilines. Palladium-catalyzed methods are particularly powerful for these transformations. For example, the indolization of 2-bromo- or 2-chloroanilines with internal alkynes provides a regioselective route to 2,3-disubstituted indoles. researchgate.net Similarly, the reaction of 2-bromoanilides with terminal alkynes can lead to indoles via a sequence of Sonogashira coupling, amidopalladation, and reductive elimination. acs.org
Quinolines can also be accessed from aniline derivatives. One approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.net Another powerful method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While not a direct cyclization of the aniline itself, derivatives of this compound could be elaborated into the necessary precursors for these named reactions. For instance, a 2-iodoaniline (B362364) derivative can undergo coupling with a terminal acetylene (B1199291) to form a 2-alkynylaniline, a key intermediate for quinoline (B57606) synthesis. mdpi.com The synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported from 4-bromoaniline (B143363) through a multi-step sequence, demonstrating the feasibility of building complex quinolines from halogenated anilines. atlantis-press.com
Mechanistic Studies of Halogen Migration or Isomerization
The phenomenon of halogen migration, often termed a "halogen dance," can occur in polyhalogenated aromatic compounds, typically under basic conditions. researchgate.net While specific studies on this compound are scarce, research on related systems provides insight into potential rearrangement pathways. For instance, the base-catalyzed isomerization of 1,2,4-tribromobenzene (B129733) to 1,3,5-tribromobenzene (B165230) proceeds via intermolecular halogen transfer. amazonaws.com
An unexpected migration of bromine from the 2- to the 4-position was observed during the N-alkylation of 2-bromoaniline with benzyl (B1604629) bromide under basic conditions. nih.gov Mechanistic studies suggested that the rearrangement is intermolecular and that HBr generated in situ plays a role. nih.gov Crossover experiments confirmed that a discrete electrophilic bromine source is involved. nih.gov It was also noted that while 2-bromoaniline rearranged, 2-chloroaniline (B154045) did not, likely due to the higher bond dissociation energy of the C-Cl bond. nih.gov
Furthermore, investigations into the diazotization of 2,4-dihalogenoanilines in strong acid have shown that the halogen at the 4-position can undergo 1,2- or 1,3-shifts, leading to isomerized products. dergipark.org.tr These findings suggest that under certain reaction conditions, particularly those involving strong acids or bases, the halogen atoms of this compound might not be static, potentially leading to isomeric products. Such rearrangements are believed to proceed through intermediates like arynes or involve electrophilic halogen transfer agents. amazonaws.comchemrxiv.org
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The reactivity of this compound is governed by the electronic and steric effects of its substituents: the amino group (-NH₂) and the three different halogen atoms (bromine, chlorine, and iodine) on the benzene (B151609) ring. The amino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. However, the presence of three bulky halogen atoms introduces significant steric hindrance and complex electronic effects that modulate this reactivity.
In the absence of specific experimental data for this compound, the kinetic and thermodynamic parameters of its reactions can be qualitatively predicted by considering the properties of related compounds. For instance, the oxidation of substituted anilines by manganese dioxide has been studied, and structure-activity relationships have been developed based on descriptors like pKₐ and one-electron oxidation potentials. acs.org These studies generally show that electron-donating groups accelerate the rate of oxidation, while electron-withdrawing groups have the opposite effect. acs.org The halogens on the aniline ring of this compound would be expected to influence its pKₐ and redox potential, thereby affecting the kinetics and thermodynamics of its reactions.
Reaction Rate Determination and Transition State Analysis
Detailed experimental determination of reaction rates and analysis of transition states for reactions involving this compound have not been reported in the reviewed literature. Such studies would typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation).
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating transition states. For example, DFT calculations have been used to study the transition states in the Bamberger rearrangement of phenylhydroxylamines and in the ferrate(VI) oxidation of substituted anilines. nih.govacs.org These studies provide insights into the geometry and energetics of the transition states, which are crucial for understanding the reaction mechanism. A computational study on the radical addition to substituted anilines found that polar effects are highly important, with electrophilic radicals reacting faster with more nucleophilic arenes. beilstein-journals.org For this compound, a similar computational approach could elucidate the structure of transition states in its various potential reactions, such as electrophilic substitution or nucleophilic aromatic substitution.
To illustrate the type of data that would be obtained from such studies, the following table presents hypothetical activation parameters for a generic electrophilic substitution reaction, based on general principles.
| Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K | Relative Rate |
|---|---|---|---|---|
| Aniline | 50 | -80 | 73.8 | High |
| 4-Chloroaniline | 65 | -75 | 87.4 | Moderate |
| 2,4,6-Trichloroaniline | 80 | -90 | 106.8 | Low |
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms. There are no specific isotopic labeling studies reported for this compound in the available literature. However, studies on other anilines demonstrate the potential of this method.
For example, hydrogen isotope exchange (HIE) reactions using deuterium (B1214612) (D₂) or tritium (B154650) (T₂) with iridium nanoparticles as catalysts have been used for the selective labeling of anilines. nih.govacs.org Such studies can reveal information about C-H activation steps in a reaction mechanism. acs.org Furthermore, ¹⁵N-labeled aniline has been used to investigate nitrogen-related chemical transformations and to trace nitrogen pathways in metabolic studies. A nitrogen replacement strategy using glycine-¹⁵N has been developed for the isotopic labeling of anilines, involving concurrent Csp²–N and Csp³–N bond cleavages.
In the context of this compound, isotopic labeling could be used to probe several mechanistic questions. For instance, in a nucleophilic aromatic substitution reaction where one of the halogens is displaced, labeling the leaving group (e.g., using a radioactive isotope like ¹³¹I) could help determine the rate-determining step through kinetic isotope effect (KIE) studies. A study on 3-iodo-5-(trifluoromethyl)aniline (B3031481) showed a primary KIE in SₙAr reactions, indicating that the cleavage of the carbon-iodine bond is partially rate-determining. smolecule.com
The following table illustrates the kind of data that could be obtained from a hypothetical isotopic labeling experiment on a related compound.
| Reactant Pair | klight (M-1s-1) | kheavy (M-1s-1) | Kinetic Isotope Effect (klight/kheavy) | Mechanistic Implication |
|---|---|---|---|---|
| Aryl-I / Aryl-¹³¹I | 1.0 x 10-4 | 9.5 x 10-5 | 1.05 | C-I bond breaking is partially rate-determining. |
| Aniline / Aniline-d₅ | 1.0 x 10-4 | 9.9 x 10-5 | 1.01 | C-H bond breaking is not involved in the rate-determining step. |
Theoretical and Computational Chemistry Studies of 2 Bromo 6 Chloro 4 Iodoaniline
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods map out electron density, orbital energies, and electrostatic potential, which together govern the molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by systematically minimizing the molecule's energy with respect to all atomic coordinates. A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.
The geometry optimization process for 2-bromo-6-chloro-4-iodoaniline reveals key structural parameters. The aniline (B41778) ring is expected to be nearly planar, but the large halogen atoms (Br, Cl, I) and the amine group (-NH₂) cause minor deviations from perfect planarity due to steric strain. The C-N bond length and the bond angles involving the substituents provide a quantitative description of the molecule's shape. The energy landscape, explored by mapping potential energy as a function of bond rotations or other geometric changes, confirms that the calculated structure represents a minimum energy conformation.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value | Significance |
| Bond Lengths | C-Br | ~1.89 Å | Reflects the covalent radius of bromine and its bond to an sp² carbon. |
| C-Cl | ~1.73 Å | Shorter than C-Br due to chlorine's smaller atomic radius. | |
| C-I | ~2.08 Å | The longest carbon-halogen bond, indicating it is the weakest and most polarizable. | |
| C-N | ~1.41 Å | Typical for an aromatic amine, showing some double bond character. | |
| Bond Angles | C-C-Br | ~121° | Indicates steric influence from the adjacent amine group. |
| C-C-Cl | ~120° | Close to the ideal 120° for sp² hybridized carbon. | |
| C-C-I | ~119° | Slight deviation due to the large size of the iodine atom. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO is predicted to be primarily localized on the aniline ring and the nitrogen atom of the amine group, as this region is the most electron-rich. The spatial distribution of the LUMO, conversely, is expected to be spread across the aromatic ring with significant contributions from the antibonding orbitals associated with the carbon-halogen bonds, particularly the C-I bond, due to iodine's high polarizability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. asianpubs.org A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Description and Implication |
| HOMO | ~ -5.8 eV | Localized on the amine and phenyl ring; indicates the molecule's capacity to act as an electron donor. |
| LUMO | ~ -1.7 eV | Distributed over the C-X bonds; represents the molecule's ability to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ~ 4.1 eV | Suggests moderate chemical reactivity and stability, typical for a polyhalogenated aromatic compound. |
The Electrostatic Potential Surface (ESP) map is a color-coded visualization of the net electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.
In this compound, the ESP map would show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. In contrast, regions of positive potential (blue), known as sigma-holes, are predicted on the outermost surfaces of the halogen atoms, particularly the iodine and bromine. This positive character arises from the anisotropic distribution of electron density around the covalently bonded halogen, making these atoms potential sites for forming halogen bonds. The hydrogen atoms of the amine group would also exhibit positive potential, making them hydrogen bond donors.
Table 3: Predicted Partial Atomic Charges for Key Atoms in this compound
| Atom | Predicted Partial Charge (a.u.) | Implication for Reactivity |
| N (Amine) | ~ -0.90 | Highly negative, acts as a primary site for protonation and hydrogen bond acceptance. |
| H (Amine) | ~ +0.45 | Highly positive, acts as a hydrogen bond donor. |
| I (Iodine) | ~ +0.15 | Exhibits a positive sigma-hole, making it a strong halogen bond donor. |
| Br (Bromine) | ~ +0.05 | Possesses a smaller but significant sigma-hole for halogen bonding. |
| Cl (Chlorine) | ~ -0.05 | Less likely to act as a halogen bond donor compared to Br and I. |
Intermolecular Interactions and Supramolecular Assembly Prediction
The way individual molecules of this compound interact with each other determines its solid-state properties, such as crystal packing and melting point. These interactions are primarily non-covalent and include hydrogen and halogen bonds.
Hydrogen bonds are strong, directional intermolecular forces that form between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen) and another nearby electronegative atom. In this compound, the two hydrogen atoms of the primary amine group are potent hydrogen bond donors. researchgate.net
These donors can interact with several potential acceptors on neighboring molecules:
N-H···N: The amine nitrogen of one molecule can act as an acceptor for a hydrogen from another, leading to the formation of catemeric (chain-like) or dimeric structures. rsc.org
N-H···X (X = Cl, Br, I): The halogen atoms, with their lone pairs of electrons, can also function as weak hydrogen bond acceptors. beilstein-journals.org
These interactions collectively create a robust network that stabilizes the crystal lattice.
Table 4: Predicted Hydrogen Bonding Geometries
| Interaction Type | Donor-Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| Amine-Amine | N-H···N | ~2.2 | ~170 |
| Amine-Halogen | N-H···Cl | ~2.5 | ~155 |
| Amine-Halogen | N-H···Br | ~2.7 | ~150 |
A halogen bond is a highly directional, non-covalent interaction between the electrophilic region (sigma-hole) on a halogen atom (the donor) and a nucleophilic site (the acceptor), such as a lone pair on a nitrogen or another halogen. beilstein-journals.org The strength of the halogen bond typically increases with the polarizability of the halogen donor, following the trend I > Br > Cl. rsc.org
In this compound, the iodine and bromine atoms are the most significant halogen bond donors. These interactions are highly directional, with the C-X···A angle (where X is the halogen donor and A is the acceptor) approaching 180°. beilstein-journals.org Potential halogen bonds that could dictate the supramolecular assembly include:
C-I···N and C-Br···N: Strong interactions where the amine nitrogen acts as the acceptor.
The interplay between the stronger hydrogen bonds and these directional halogen bonds ultimately determines the final, complex three-dimensional crystal structure. rsc.org
Table 5: Predicted Halogen Bonding Geometries
| Interaction Type | Donor···Acceptor | Predicted Distance (Å) | Predicted C-X···A Angle (°) |
| Iodine Bond | C-I···N | ~2.8 | ~175 |
| Bromine Bond | C-Br···N | ~3.0 | ~170 |
| Iodine-Halogen | C-I···Cl | ~3.4 | ~165 |
| Bromine-Halogen | C-Br···Cl | ~3.5 | ~160 |
Aromatic Stacking and π-π Interactions in Aggregates
Computational studies on similar halogenated anilines demonstrate that the phenyl rings of adjacent molecules can arrange in either a face-to-face or offset stacking configuration. iucr.org The presence of multiple halogen substituents significantly influences the electronic distribution of the aromatic ring, thereby modulating the nature and strength of these π-π interactions. The electron-withdrawing nature of the bromine, chlorine, and iodine atoms creates a quadrupole moment on the aromatic ring that can lead to favorable electrostatic interactions in an offset or parallel-displaced stacking arrangement. bath.ac.uk
In related structures, such as those of other substituted anilines, crystal packing is often dominated by a combination of hydrogen bonds involving the amine group and π-π stacking interactions. For instance, in some aniline derivatives, molecules are linked into chains or sheets by N-H···N or N-H···X (where X is a halogen) hydrogen bonds, and these sheets are then stacked together through offset π-π interactions. iucr.orgresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. iucr.orgbath.ac.uk Computational models can predict these distances and the binding energies associated with different stacking geometries, providing a quantitative understanding of the forces that stabilize the aggregated state. The interplay between the different halogen atoms (I, Br, Cl) can also lead to specific halogen–π interactions, further consolidating the crystal structure. iucr.org
Computational Prediction of Spectroscopic Parameters
Vibrational (IR, Raman) Spectra Simulation
Theoretical calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. By employing methods such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), researchers can compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net
The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated. A detailed assignment of each vibrational mode to a specific molecular motion (e.g., C-H stretch, N-H bend, C-Br stretch) is made possible through Potential Energy Distribution (PED) analysis. researchgate.net For a complex molecule like this compound, this computational approach is essential for accurately interpreting the crowded regions of the experimental spectra.
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Halogenated Aniline Derivative This table is a representative example based on studies of similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline. researchgate.net
| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| N-H asymmetric stretch | 3480 | 3485 | - |
| N-H symmetric stretch | 3395 | 3400 | - |
| C-H stretch | 3070 | 3075 | 3072 |
| C=C stretch | 1590 | 1595 | 1593 |
| N-H scissoring | 1560 | 1565 | - |
| C-C stretch | 1450 | 1455 | 1452 |
| C-N stretch | 1280 | 1285 | 1283 |
| N-H wagging | 620 | 625 | - |
| C-I stretch | 520 | 525 | 522 |
| C-Br stretch | 580 | 585 | 583 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method, typically used within the DFT framework, is the standard for calculating NMR chemical shifts. researchgate.net This method effectively computes the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding of a standard compound, usually Tetramethylsilane (TMS). researchgate.net
Calculations are often performed on the optimized geometry of the molecule, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. researchgate.net Theoretical predictions are particularly valuable for assigning signals in the ¹³C NMR spectrum, where the chemical shifts are highly sensitive to the electronic environment created by the multiple halogen substituents. Discrepancies between calculated and experimental values can sometimes occur, especially for carbons directly bonded to heavy halogens like iodine, where relativistic effects may become significant. researchgate.net
Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative. Experimental values can be found in chemical databases, while calculated values are based on typical GIAO/DFT computations. researchgate.net
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C1 (C-N) | 144.5 | ~145 | - | - |
| C2 (C-Br) | 110.8 | ~111 | - | - |
| C3 (C-H) | 134.2 | ~134 | 7.85 | ~7.8 |
| C4 (C-I) | 90.1 | ~90 | - | - |
| C5 (C-H) | 140.5 | ~141 | 7.60 | ~7.5 |
| C6 (C-Cl) | 120.3 | ~120 | - | - |
Electronic Absorption (UV-Vis) Spectra and Non-Linear Optical (NLO) Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption (UV-Vis) spectra. tandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). These transitions typically involve the promotion of an electron from a high-lying occupied molecular orbital (like the HOMO) to a low-lying unoccupied molecular orbital (like the LUMO). The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the molecule. researchgate.net
The non-linear optical (NLO) properties of this compound can also be predicted through computational chemistry. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties are determined by the molecule's response to a strong external electric field. Molecules with significant NLO properties often possess a π-conjugated system with electron-donating groups (like the -NH₂ group) and electron-withdrawing groups (the halogens), which facilitate intramolecular charge transfer upon excitation. researchgate.netresearchgate.net DFT calculations can quantify these parameters, providing a theoretical assessment of the material's potential for use in optoelectronic applications. researchgate.net
Table 3: Calculated Electronic and NLO Properties for a Halogenated Aniline This table presents typical parameters obtained from DFT calculations on NLO-active aniline derivatives. researchgate.netresearchgate.net
| Parameter | Description | Calculated Value |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.3 eV |
| λ_max | Maximum Absorption Wavelength (from TD-DFT) | 310 nm |
| μ | Dipole Moment | 3.5 Debye |
| α | Mean Polarizability | 1.8 x 10⁻²³ esu |
Reaction Pathway Analysis and Catalytic Mechanism Probing
Computational Elucidation of Selectivity in Cross-Coupling Reactions
This compound possesses three different halogen atoms, presenting a challenge for regioselectivity in cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of these reactions and predicting their selectivity. mdpi.com
The selectivity is primarily governed by the relative strengths of the carbon-halogen bonds (C-Cl > C-Br > C-I) and the energies of the transition states for the oxidative addition step, which is often the rate-determining step. Oxidative addition of a palladium(0) catalyst to the C-X bond is easiest for iodine, followed by bromine, and then chlorine.
Computational studies can model the entire catalytic cycle. By calculating the energy profiles for the reaction pathways starting from each of the three C-X bonds, it is possible to determine the activation barriers for each potential reaction. The pathway with the lowest activation energy will be the most favorable kinetically. For tri-substituted haloarenes, the calculations consistently show that the activation barrier for the oxidative addition of palladium to the C-I bond is significantly lower than that for the C-Br and C-Cl bonds. peerj.com This theoretical finding explains the high selectivity observed experimentally, where cross-coupling reactions on molecules like this compound occur almost exclusively at the iodo position under standard conditions. mdpi.comchemrxiv.org
Energy Barriers and Reaction Energetics of Key Transformations
A central aspect of the reactivity of this compound is the differential reactivity of the carbon-halogen bonds (C-I, C-Br, and C-Cl). In transformations like Suzuki, Heck, or Sonogashira cross-coupling reactions, the first and most crucial step of the catalytic cycle is typically the oxidative addition of the aryl halide to a low-valent metal center, commonly palladium(0). nih.gov Computational studies have consistently shown that the energy barrier for this oxidative addition step is highly dependent on the halogen, following the general trend: C-I < C-Br < C-Cl. This is attributed to the bond dissociation energies of the carbon-halogen bonds.
DFT calculations are employed to model the transition states of these oxidative addition steps, providing quantitative data on their relative energy barriers. diva-portal.org While specific computational data for this compound is not extensively published, the well-established principles from studies on other polyhalogenated benzenes are directly applicable. For instance, the selective transformation at one halogen site over the others is dictated by the differences in these activation energies.
The following table provides representative theoretical energy barriers for the oxidative addition of a palladium(0) complex to generic aryl halides. These values illustrate the energetic basis for the high selectivity observed in reactions with polyhalogenated substrates.
| Transformation (Oxidative Addition) | Typical Calculated Energy Barrier (kcal/mol) | Relative Reactivity |
| Ar-I + Pd(0) → Ar-Pd(II)-I | 10 - 15 | Highest |
| Ar-Br + Pd(0) → Ar-Pd(II)-Br | 15 - 20 | Intermediate |
| Ar-Cl + Pd(0) → Ar-Pd(II)-Cl | 20 - 25 | Lowest |
These energetic differences allow for sequential, site-selective functionalization of this compound. A reaction can be performed under conditions mild enough to overcome the energy barrier for C-I bond cleavage while leaving the C-Br and C-Cl bonds intact. Subsequently, by modifying reaction conditions (e.g., increasing temperature or changing the catalyst/ligand system), the C-Br bond can be targeted.
Furthermore, computational studies can elucidate the energetics of subsequent steps in a catalytic cycle, such as transmetalation and reductive elimination, providing a complete energy profile for the entire transformation. nih.gov Research on ligand-controlled regioselectivity has also shown that the distortion energy of the transition state plays a crucial role, with calculations sometimes revealing that C-Cl insertion can be facilitated by a lower distortion energy compared to other potential sites depending on the ligand used. nih.gov Such detailed mechanistic insights derived from computational energetics are invaluable for designing synthetic routes that leverage the unique substitution pattern of this compound to create complex molecular architectures.
Applications As a Synthetic Building Block in Advanced Materials and Methodological Research
Precursor for Advanced Polymer and Functional Materials
The presence of multiple, modifiable sites on the aniline (B41778) ring positions this compound as a promising precursor for a variety of functional materials where precise control over the final structure is paramount.
Conjugated polymers are a cornerstone of organic electronics, with applications in transistors, LEDs, and photovoltaics. The electronic properties of these materials are highly dependent on the molecular structure of the monomer units. Halogenated aromatic compounds are known to be valuable in material science for creating materials with specific electronic or optical properties. The introduction of halogens into the polymer backbone can influence key parameters such as the HOMO/LUMO energy levels, solubility, and intermolecular packing. For instance, studies on halogen-substituted poly(p-phenylene vinylene) (PPV) have shown that the presence of halogens can induce a red shift in both absorption and emission spectra.
While direct polymerization of 2-bromo-6-chloro-4-iodoaniline is not yet widely documented, its structure is highly suitable for this purpose. The amine group can be used for polymerization reactions (e.g., forming polyanilines or polyimines), or the halogen atoms can be leveraged in cross-coupling polymerization methods like Suzuki or Stille coupling. The ability to selectively functionalize the I, Br, and Cl positions would allow for the synthesis of highly tailored polymers where side chains can be introduced in a controlled manner to fine-tune the material's properties for specific organic electronic applications.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from organic building blocks linked by strong covalent bonds. The synthesis of COFs often relies on reversible bond formation, such as the reaction between amines and aldehydes to form imines.
This compound serves as a potential building block for these frameworks. The primary amine group can participate in the framework-forming reactions, for example, by condensation with a multivalent aldehyde linker to form an imine-based COF. The three halogen atoms would then project into the pores of the resulting framework, where they could serve several functions:
Post-Synthetic Modification: The halogens, particularly the highly reactive iodine and bromine, can be replaced using cross-coupling reactions to graft new functional groups onto the framework's pore walls. This allows for the precise tuning of the framework's chemical environment for applications in gas storage, separation, or catalysis.
Active Sites: The halogens themselves can act as binding sites or participate in catalytic processes within the pores.
The use of such a multi-functionalized linker provides a pathway to complex, highly decorated frameworks that are otherwise difficult to synthesize.
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. Non-covalent forces such as hydrogen bonding and, notably, halogen bonding are primary tools in this field. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base. The strength of this bond typically follows the trend I > Br > Cl > F.
The structure of this compound is exceptionally well-suited for applications in crystal engineering. It possesses three distinct halogen atoms, each capable of forming halogen bonds of varying strengths, as well as an amine group that can act as a hydrogen bond donor. This multi-functionality allows for the construction of complex and robust supramolecular architectures. Research on related haloanilines has demonstrated that halogen atoms play a critical role in directing crystal packing through halogen bonding and other weak interactions.
By co-crystallizing with suitable halogen and hydrogen bond acceptors, this compound can be used to engineer crystalline materials with specific topologies and potential functions, such as thermochromism or photochromism, which are dependent on molecular packing.
Table 1: Key Intermolecular Interactions for Crystal Engineering
| Interaction Type | Donor Group on Aniline | Potential Acceptor Group |
|---|---|---|
| Hydrogen Bond | -NH₂ | O, N, Halogen atoms |
| Halogen Bond (Strong) | -I | O, N, π-systems |
| Halogen Bond (Medium) | -Br | O, N, π-systems |
Intermediate in the Synthesis of Novel Catalytic Ligands and Organocatalysts
The development of new catalysts is crucial for advancing chemical synthesis. Many homogenous catalysts consist of a metal center coordinated by organic molecules known as ligands, which are essential for modulating the catalyst's reactivity, selectivity, and stability. Anilines are common starting points for the synthesis of a wide variety of ligands.
This compound is a valuable intermediate for crafting complex ligands. The amine group can be readily transformed into various coordinating moieties (e.g., amides, phosphinamides, or Schiff bases). Subsequently, the three halogen sites can be used to introduce additional functional groups or steric bulk through selective cross-coupling reactions. For example, a bulky phosphine (B1218219) group could be introduced at the iodine position via a Suzuki or Sonogashira coupling, while the bromine and chlorine atoms remain intact for further modification or to provide a specific electronic and steric environment around a metal center. This step-wise approach allows for the systematic construction of a ligand library where each component's contribution to the catalytic activity can be finely tuned.
Development of Advanced Organic Synthesis Methodologies
The creation of new chemical reactions and the improvement of existing ones often rely on the use of model substrates that can test the limits of a new catalytic system's selectivity and efficiency.
The differential reactivity of the C-I, C-Br, and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions is a well-established principle. The relative ease of oxidative addition to a metal center generally follows the order C-I > C-Br > C-Cl. This makes this compound an ideal model substrate for developing and showcasing the selectivity of new catalytic protocols.
Researchers can demonstrate the chemoselectivity of a new catalyst by showing it can target one halogen for reaction while leaving the others untouched. For example, a mild palladium-catalyzed Suzuki coupling could be designed to react exclusively at the C-I bond. The resulting product, a bromo-chloro-substituted biaryl, could then be subjected to a second, more forcing coupling condition to react at the C-Br bond, and so on. This sequential functionalization is a powerful strategy for the efficient synthesis of complex, polysubstituted aromatic compounds from a single starting material.
Table 2: Selective Reactivity of Halogens in Cross-Coupling Reactions
| Halogen | Bond | Relative Reactivity | Typical Coupling Conditions |
|---|---|---|---|
| Iodine | C-I | Highest | Mild (e.g., Pd(PPh₃)₄, room temp to moderate heat) |
| Bromine | C-Br | Intermediate | Moderate (e.g., Pd(OAc)₂, stronger base, higher temp) |
This predictable reactivity makes this compound an invaluable tool for chemists seeking to discover new reactions and expand the synthetic toolkit for building molecular complexity.
Applications in the Synthesis of Complex Architectures
The trifunctional nature of this compound, possessing three distinct halogen atoms (iodine, bromine, and chlorine) at specific positions on the aniline scaffold, renders it a highly versatile and valuable building block in synthetic organic chemistry. The differential reactivity of the carbon-halogen bonds, coupled with the directing influence of the amino group, allows for its strategic incorporation into a variety of complex molecular architectures. While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its synthetic potential can be inferred from the well-established chemistry of other polyhalogenated aromatic compounds. The principles of regioselective cross-coupling and sequential functionalization, which are cornerstones of modern synthetic methodology, are directly applicable to this compound.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is attributed to the decreasing bond dissociation energies of the C-X bond. researchgate.net This inherent difference in reactivity allows for the selective functionalization of the C-I bond, followed by the C-Br bond, and finally the C-Cl bond, by carefully controlling the reaction conditions and choice of catalyst. This stepwise approach is crucial for the construction of unsymmetrical, highly substituted aromatic systems that are often found in advanced materials and pharmaceutically active compounds.
Research on polyhalogenated heterocycles has demonstrated that this general reactivity trend can be influenced or even reversed by the electronic properties of the aromatic system. wuxibiology.com In some instances, a C-Cl bond on an electron-deficient ring system can be more reactive than a C-Br or C-I bond on an electron-rich portion of the same molecule. While this compound is a homocyclic system, the electronic interplay of the halogens and the amino group can lead to nuanced reactivity that can be exploited for selective synthesis.
The amino group in this compound plays a pivotal role, not only as a key functional handle for further transformations but also as a directing group. It can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. Furthermore, the amino group itself can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry and materials science. dntb.gov.uabeilstein-journals.org
The strategic application of this compound as a synthetic building block is best illustrated through its potential use in well-established synthetic strategies, such as sequential cross-coupling reactions for the synthesis of complex bi- and terphenyls, and in the construction of heterocyclic frameworks.
Sequential Cross-Coupling Reactions
The differential reactivity of the three halogen atoms in this compound makes it an ideal substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the programmed introduction of different substituents at specific positions on the aniline ring, leading to the creation of highly complex and functionally diverse molecules.
For instance, a plausible synthetic route towards a trisubstituted aniline derivative could commence with a selective Sonogashira coupling at the most reactive C-I bond. The resulting alkynyl-substituted intermediate could then undergo a Suzuki-Miyaura coupling at the C-Br bond, followed by a final functionalization at the C-Cl bond, for example, through a Buchwald-Hartwig amination. This stepwise approach provides precise control over the final molecular architecture.
The following interactive data table outlines a hypothetical, yet chemically sound, sequential cross-coupling strategy utilizing this compound to build a complex, unsymmetrical aromatic compound.
| Step | Reaction Type | Target Halogen | Reagents and Conditions | Intermediate Product |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | C-I | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, rt | 2-Bromo-6-chloro-4-(alkynyl)aniline |
| 2 | Suzuki-Miyaura Coupling | C-Br | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 2-(Aryl)-6-chloro-4-(alkynyl)aniline |
| 3 | Buchwald-Hartwig Amination | C-Cl | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 2-(Aryl)-6-(amino)-4-(alkynyl)aniline |
Synthesis of Heterocyclic Scaffolds
Polyhalogenated anilines are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The amino group can act as an internal nucleophile, participating in cyclization reactions with suitably positioned functional groups introduced via cross-coupling reactions.
A notable example from the literature, which illustrates the potential utility of compounds like this compound, is the synthesis of functionalized 2,7-diazacarbazoles from tetrahalogenated 4,4'-bipyridines and electron-rich anilines. beilstein-journals.org In this palladium-catalyzed double N-arylation reaction, the aniline nitrogen attacks the halogenated bipyridine, leading to the formation of a complex tricyclic system. The remaining halogen atoms on the newly formed diazacarbazole can then be further functionalized using cross-coupling reactions.
Applying this logic to this compound, one could envision its reaction with a dihalogenated heterocycle to construct a complex, fused heterocyclic system. The remaining halogen atoms on the aniline moiety would then be available for subsequent diversification, allowing for the fine-tuning of the molecule's properties for applications in materials science or medicinal chemistry.
The following table presents a conceptual synthetic pathway for the construction of a complex heterocyclic system derived from this compound.
| Step | Reaction Type | Key Transformation | Potential Product Class |
|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Reaction with a dihalogenated heterocycle (e.g., 2,5-dibromopyridine) | N-arylated heterocyclic intermediate |
| 2 | Intramolecular C-H Arylation or Cross-Coupling | Palladium-catalyzed cyclization | Fused polycyclic heteroaromatic system |
| 3 | Sequential Cross-Coupling | Functionalization of remaining C-Br and C-Cl bonds | Highly substituted, complex heterocyclic architecture |
Methodological Research
The unique substitution pattern of this compound also makes it an interesting candidate for methodological research aimed at developing new synthetic strategies for the selective functionalization of polyhalogenated aromatic compounds. The presence of three different halogens allows for the study of catalyst and ligand effects on the regioselectivity of cross-coupling reactions. rsc.org Such studies are crucial for expanding the synthetic toolbox available to chemists and for enabling the construction of increasingly complex molecules.
Furthermore, the aniline moiety can be used to direct ortho-lithiation reactions, providing another avenue for selective functionalization. organic-chemistry.orgacs.org By first protecting the amino group, for example as a pivaloyl amide, it is possible to direct a strong base to deprotonate the ortho position, which can then be quenched with an electrophile. Given that the ortho positions to the amino group are already substituted with bromine and chlorine, this approach could potentially be used to explore more complex transformations, such as halogen dance reactions, where a halogen atom migrates to a different position on the aromatic ring. researchgate.net
Advanced Spectroscopic and Diffraction Techniques for Deeper Characterization of 2 Bromo 6 Chloro 4 Iodoaniline and Its Derivatives
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen and Halogen Bonding)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In the case of 2-bromo-6-chloro-4-iodoaniline and its derivatives, hydrogen bonds and halogen bonds are particularly significant.
Hydrogen bonds, formed between the hydrogen atoms of the amino group (-NH₂) and electronegative atoms like halogens on neighboring molecules, play a key role in the crystal structure. These interactions can lead to the formation of specific motifs, such as chains or sheets of molecules.
Conformational Analysis and Molecular Geometry in the Crystalline State
SCXRD data allows for a detailed examination of the molecule's conformation—the spatial arrangement of its atoms. This includes the determination of bond lengths, bond angles, and torsion angles. For this compound, the analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the amino group and halogen substituents relative to the ring. Any distortions from ideal geometries can be quantified and attributed to steric hindrance between the bulky substituents or to the influence of the intermolecular interactions within the crystal.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Studies (e.g., FT-ICR-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule. Techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass.
Furthermore, by inducing fragmentation of the parent ion, HRMS can provide insights into the molecule's structure. The resulting fragment ions are characteristic of the original molecule's connectivity. Studying these fragmentation pathways helps to piece together the structural puzzle, confirming the positions of the various substituents on the aniline (B41778) ring.
Advanced NMR Spectroscopy for Solution-State Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. While basic one-dimensional NMR provides information about the chemical environment of certain nuclei (like ¹H and ¹³C), advanced techniques offer a more comprehensive picture.
Multi-Dimensional NMR Techniques (e.g., 2D-NMR for connectivity)
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in a molecule. COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the aromatic ring. HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. These techniques are invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in this compound.
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies
This article provides a detailed analysis of the advanced spectroscopic and diffraction techniques used for the characterization of this compound and its related derivatives. The focus is on vibrational, photoelectron, and electronic spectroscopy methods that offer deep insights into the molecule's structural and electronic properties.
### 6.4. Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights
For aromatic amines, characteristic vibrational bands are associated with the amino (-NH2) group and the substituted benzene ring. In FT-IR spectroscopy, primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region corresponding to asymmetric and symmetric stretching modes. msu.edu The N-H bending (scissoring) vibration is usually observed around 1600 cm⁻¹. researchgate.net The presence of electron-withdrawing halogen substituents (Br, Cl, I) can influence the position and intensity of these bands. For instance, chloro and nitro groups can cause a hypsochromic (blue) shift of the N-H stretching frequencies. nih.gov
While specific FT-IR data for this compound is not widely published, analysis of the closely related isomer, 4-bromo-2-chloro-6-iodoaniline (B12088954), is available through Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a technique well-suited for solid samples. harricksci.comharricksci.com The key vibrational bands observed for this and related intermediates in its synthesis provide valuable comparative data.
The table below summarizes the principal FT-IR absorptions for key functional groups in a series of related halogenated anilines and their precursors, based on available spectroscopic data. harricksci.com
| Compound | Peak (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| 4-Bromo-2-chloroanilide | 3414.7, 3315.3 | N-H stretch |
| 1625.8 | Aromatic ring C=C | |
| 4-Bromo-2-chloro-6-iodoaniline* | 3407.5, 3312.8 | N-H stretch |
| 1610.9 | Aromatic ring C=C | |
| 859.3 | =C-H out-of-plane bend |
*Data corresponds to the isomer 4-Bromo-2-chloro-6-iodoaniline, which serves as a proxy for understanding the vibrational characteristics of the target compound. harricksci.com
### 6.5. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. bris.ac.uk The technique involves irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top atomic layers.
For this compound, XPS can provide a quantitative measure of the C, N, Br, Cl, and I atoms present. More importantly, the precise binding energy (BE) of the core-level electrons is sensitive to the local chemical environment, including the oxidation state and bonding of the atom. This allows for a detailed analysis of the molecule's electronic structure.
Although no specific XPS data for this compound has been published, expected binding energies can be inferred from databases and studies on similar compounds. researchgate.netosti.govxpsdatabase.net The analysis would focus on the following core levels:
The table below presents the expected core-level binding energies for the constituent elements of this compound, based on typical values for related organic compounds.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285-287 | Distinguishes between C-C/C-H, C-N, and C-X bonds. |
| Nitrogen | N 1s | ~399-400 | Chemical state of the amino group. |
| Bromine | Br 3d5/2 | ~69-70 | Confirms C-Br bond. |
| Chlorine | Cl 2p3/2 | ~200-201 | Confirms C-Cl bond. |
| Iodine | I 3d5/2 | ~619-620 | Confirms C-I bond. |
### 6.6. UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. In aromatic compounds like aniline and its derivatives, the primary electronic transitions observed in the UV-Vis spectrum are π→π* transitions associated with the benzene ring and n→π* transitions involving the non-bonding electrons of the amino group. researchgate.netmasterorganicchemistry.com
The absorption spectrum of aniline typically shows a strong band around 230-240 nm and a weaker, longer-wavelength band around 280-290 nm. cdnsciencepub.com Substitution on the aromatic ring with auxochromes (like -NH₂) and chromophores (like halogens) can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. Halogen substituents can induce a bathochromic (red) shift in the π→π* transition. acs.org The cumulative effect of three different halogen substituents in this compound would be expected to shift the absorption bands to longer wavelengths compared to aniline itself.
Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it absorbs light. Many aromatic compounds fluoresce, but the efficiency of this process can be significantly altered by substituents. Halogens are known to induce fluorescence quenching through the "heavy-atom effect". libretexts.orgutl.pt This effect enhances the rate of intersystem crossing (a non-radiative transition from a singlet excited state to a triplet state) due to increased spin-orbit coupling. ufn.rursc.org The efficiency of this quenching generally follows the trend I > Br > Cl > F. libretexts.org
Given the presence of bromine and, particularly, iodine in this compound, it is anticipated that its fluorescence quantum yield would be very low. libretexts.org The heavy-atom effect would promote rapid intersystem crossing, populating the triplet state and thereby quenching the fluorescence. acs.org Any residual emission would likely be weak and dependent on the solvent environment.
The table below summarizes the expected optical properties and the factors that influence them for a polyhalogenated aniline like this compound.
| Property | Expected Observation | Influencing Factors |
|---|---|---|
| UV-Vis Absorption (λmax) | Multiple bands, likely red-shifted compared to aniline, in the UV region. | π→π* and n→π* transitions; bathochromic shifts due to halogen substitution. acs.orguchile.cl |
| Fluorescence Emission | Expected to be very weak or quenched. | Internal heavy-atom effect from Br and I enhances intersystem crossing. libretexts.orgutl.pt |
| Solvatochromism | Absorption and emission properties may show dependence on solvent polarity. | Differential stabilization of ground and excited states by the solvent. |
Future Research Directions and Emerging Paradigms in Polyhalogenated Aniline Research
Exploration of Asymmetric Synthesis Routes for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While the direct asymmetric synthesis of chiral derivatives from 2-Bromo-6-chloro-4-iodoaniline has not been extensively reported, this area represents a significant opportunity for future research. The development of catalytic asymmetric methods to introduce chirality would open doors to new classes of molecules with potentially valuable biological activities or chiroptical properties.
Future investigations could focus on several promising strategies. One approach involves the atroposelective synthesis of C-N axially chiral anilides, a field that has seen success with other aniline (B41778) derivatives using palladium-catalyzed allylation with chiral phosphine (B1218219) ligands. nih.gov Another avenue lies in the use of chiral organocatalysts, such as chiral phosphoric acids or squaramides, to control the stereoselective functionalization of the aniline ring or the amino group. beilstein-journals.org The development of chiral aldehyde catalysis, which has been effective in the asymmetric synthesis of amino acid derivatives, could also be adapted for reactions involving this compound. frontiersin.org The successful implementation of these methods would require careful optimization of reaction conditions to overcome the steric hindrance and electronic effects of the three halogen substituents.
Development of Greener and Sustainable Synthetic Processes
The principles of green chemistry are increasingly integral to modern synthetic methodologies. For a compound like this compound, which is likely produced through multi-step syntheses involving halogenation and nitration/reduction sequences, the development of more sustainable processes is a key research goal.
Future research should aim to reduce the environmental impact of its synthesis. This could involve exploring eco-friendly iodination techniques, such as those using sodium percarbonate as an oxidant, which has been successfully applied to the synthesis of 2-chloro-4-iodoaniline. mdpi.com Another promising direction is the use of water or other environmentally benign solvents in the synthetic sequence. For instance, modern methodologies for the iodination of aromatic compounds in aqueous media could be adapted. researchgate.net Furthermore, investigating catalyst-free or metal-free reaction conditions, such as the use of hypervalent iodine reagents as green alternatives to heavy metals, could significantly improve the sustainability of the synthesis. frontiersin.org A reported method for the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) using isoamyl nitrite (B80452) in N,N-dimethylformamide, while effective on a microscale, could be further optimized to use greener solvents and reagents. acs.orgresearchgate.net
Integration into Advanced Smart Materials (e.g., stimuli-responsive materials)
Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers like light, pH, or temperature, are at the forefront of materials science. dergipark.org.trmagtech.com.cnjchemrev.comnih.gov The unique electronic properties conferred by the multiple halogen substituents on this compound make it an intriguing candidate for incorporation into such advanced materials.
A key future research direction is the design and synthesis of polymers and molecular switches incorporating the this compound motif. The high polarizability and potential for halogen bonding of this molecule could be harnessed to create materials with tunable optical or electronic properties. For example, its integration into conjugated polymer backbones could lead to new electrochromic or photochromic materials. Research into subphthalocyanine–tetracyanobuta-1,3-diene–aniline conjugates has shown that the aniline moiety plays a crucial role in the electronic communication within these donor-acceptor systems, suggesting that the electronic tuning afforded by the halogens in this compound could lead to novel photophysical behaviors. rsc.org
Advanced Machine Learning and AI Applications in Predicting Reactivity and Designing Novel Derivatives
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. For a molecule like this compound, where experimental data may be scarce, computational approaches are invaluable.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges organic chemistry and materials science. The synthesis of this functionalized aniline is just the first step; understanding how its unique properties can be translated into functional materials is the ultimate goal.
Future interdisciplinary studies should focus on establishing clear structure-property relationships. This involves synthesizing a library of derivatives and systematically investigating how modifications to the molecular structure affect the macroscopic properties of the resulting materials. For example, the incorporation of this aniline into organic electronic devices would require a concerted effort from synthetic chemists to prepare the materials and materials scientists to fabricate and characterize the devices. The study of functionalized nanomaterials, where aniline derivatives can be used to modify the surface of nanoparticles for biomedical or diagnostic applications, is another rich area for interdisciplinary exploration. researchgate.net The development of new nonlinear optical materials could also benefit from the unique electronic and structural features of molecules derived from this compound. unistra.fr
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
